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Introduction
Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to

moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease.

As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect

of drug development and manufacturing to ensure the safety and efficacy of the final product.

Rivastigmine EP Impurity C, chemically identified as 3-acetylphenyl ethyl(methyl)carbamate,

is a potential process-related impurity of Rivastigmine.[1][2][3][4] This application note details a

proposed Ultra-Performance Liquid Chromatography (UPLC) method for the accurate

quantification of Rivastigmine Impurity C.

This proposed method is based on established and validated UPLC techniques for the analysis

of Rivastigmine and its other related substances, offering high sensitivity and rapid analysis

times.[3] While this specific method requires validation for Rivastigmine Impurity C, it provides

a strong foundation for researchers and analytical scientists to develop and implement a robust

quality control procedure.
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A sensitive and selective stability-indicating UPLC method is proposed for the quantification of

Rivastigmine Impurity C. The method utilizes a reversed-phase column with UV detection.

Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this

analysis. The proposed chromatographic conditions are summarized in the table below.

Parameter Proposed Value

Column
Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7

µm)

Mobile Phase
Ammonium phosphate buffer: Acetonitrile (65:35

v/v)

Flow Rate 0.5 mL/min

Injection Volume 10 µL

Column Temperature 30°C

Detection Wavelength 254 nm

Note: The mobile phase composition and pH may require optimization to achieve the desired

separation between Rivastigmine, Impurity C, and other potential impurities.

Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation:

Prepare an aqueous ammonium phosphate buffer solution.

Mix the buffer and acetonitrile in a 65:35 ratio (v/v).

Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Stock Solution of Rivastigmine Impurity C:
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Accurately weigh about 10 mg of Rivastigmine Impurity C reference standard into a 100 mL

volumetric flask.

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100

µg/mL.

3. Standard Solution for Analysis:

Dilute the standard stock solution with the mobile phase to obtain a final concentration

suitable for analysis (e.g., 1 µg/mL).

4. Sample Preparation (for Drug Substance):

Accurately weigh about 25 mg of the Rivastigmine drug substance into a 25 mL volumetric

flask.

Dissolve in and dilute to volume with the mobile phase.

Further dilute an aliquot of this solution with the mobile phase to a final concentration of

approximately 100 µg/mL of Rivastigmine.

5. Sample Preparation (for Pharmaceutical Dosage Forms - e.g., Capsules):

Take a representative number of capsules and determine the average weight.

Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Rivastigmine and

transfer it to a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure

complete dissolution of the drug.

Dilute to volume with the mobile phase and mix well.

Centrifuge a portion of the solution at 5000 rpm for 10 minutes.

Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Proposed)
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The analytical method should be validated according to the International Council for

Harmonisation (ICH) guidelines. The following parameters should be assessed:
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Validation Parameter Acceptance Criteria (Typical)

Specificity

The method should be able to resolve Impurity

C from Rivastigmine and other potential

impurities. No interference from placebo should

be observed.

Linearity

A linear relationship between the peak area and

concentration of Impurity C should be

established over a defined range (e.g., LOQ to

150% of the specification limit). Correlation

coefficient (r²) should be ≥ 0.999.

Limit of Detection (LOD)

The lowest concentration of the analyte that can

be detected but not necessarily quantified.

Typically a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ)

The lowest concentration of the analyte that can

be determined with acceptable precision and

accuracy. Typically a signal-to-noise ratio of

10:1.

Accuracy

The closeness of the test results to the true

value. Determined by recovery studies at

different concentration levels (e.g., 50%, 100%,

150% of the specification limit). Recovery

should be within 98-102%.

Precision (Repeatability and Intermediate

Precision)

The degree of scatter between a series of

measurements. Expressed as the relative

standard deviation (%RSD) of a series of

measurements. %RSD should be ≤ 2%.

Robustness

The capacity of the method to remain unaffected

by small, deliberate variations in method

parameters (e.g., flow rate, column temperature,

mobile phase composition).

Solution Stability The stability of the standard and sample

solutions should be evaluated at room
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temperature and under refrigerated conditions

over a specified period.

Data Presentation
The quantitative data from the method validation studies should be summarized in clear and

concise tables for easy comparison and interpretation.

Table 1: Linearity Data for Rivastigmine Impurity C

Concentration (µg/mL) Peak Area (Arbitrary Units)

Level 1

Level 2

Level 3

Level 4

Level 5

Correlation Coefficient (r²)

Slope

Intercept

Table 2: Accuracy (Recovery) Data for Rivastigmine Impurity C

Concentration
Level

Amount Spiked
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

50%

100%

150%

Mean % Recovery
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Table 3: Precision Data for Rivastigmine Impurity C

Repeatability (%RSD) Intermediate Precision (%RSD)

Concentration 1

Concentration 2

Concentration 3

Table 4: LOD and LOQ for Rivastigmine Impurity C

Parameter Concentration (µg/mL)

LOD

LOQ

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Rivastigmine

Impurity C in a pharmaceutical sample.
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Caption: Workflow for Quantification of Rivastigmine Impurity C.
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Method Validation Logical Relationship
The relationship between the key validation parameters is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Quantification of Rivastigmine
Impurity C by Ultra-Performance Liquid Chromatography]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b585509#analytical-methods-for-
quantification-of-rivastigmine-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b585509#analytical-methods-for-quantification-of-rivastigmine-impurity-c
https://www.benchchem.com/product/b585509#analytical-methods-for-quantification-of-rivastigmine-impurity-c
https://www.benchchem.com/product/b585509#analytical-methods-for-quantification-of-rivastigmine-impurity-c
https://www.benchchem.com/product/b585509#analytical-methods-for-quantification-of-rivastigmine-impurity-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b585509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

